molecular formula C20H16FNO2S B11471587 7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11471587
M. Wt: 353.4 g/mol
InChI Key: JEAYEZNQROLPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{3-[(2-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[(2-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of a suitable thiophene derivative with a pyridine precursor. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-{3-[(2-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-{3-[(2-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{3-[(2-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group that exhibit similar chemical properties.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group that have similar reactivity.

Uniqueness

7-{3-[(2-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to the combination of its thieno[3,2-b]pyridine core with both fluorophenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H16FNO2S

Molecular Weight

353.4 g/mol

IUPAC Name

7-[3-[(2-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16FNO2S/c21-17-7-2-1-4-14(17)12-24-15-6-3-5-13(10-15)16-11-19(23)22-18-8-9-25-20(16)18/h1-10,16H,11-12H2,(H,22,23)

InChI Key

JEAYEZNQROLPFF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC(=CC=C3)OCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.